molecular formula C21H17Br2F3N4OS B11666625 3-bromo-5-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

3-bromo-5-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11666625
M. Wt: 590.3 g/mol
InChI Key: SOYASEYPXNQQGP-UHFFFAOYSA-N
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Description

3-bromo-5-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, sulfur, and trifluoromethyl groups, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 3-bromo-5-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of bromine and trifluoromethyl groups: Bromination and trifluoromethylation reactions are carried out using suitable reagents such as bromine or N-bromosuccinimide (NBS) and trifluoromethylating agents.

    Attachment of the phenyl and methylsulfanyl groups: These groups are introduced through substitution reactions using appropriate phenyl and methylsulfanyl precursors.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-bromo-5-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-bromo-5-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-bromo-5-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-bromo-5-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:

    3-bromo-5-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide: This compound lacks the trifluoromethyl group, which may affect its chemical and biological properties.

    5-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide: This compound lacks the bromine atom at the 3-position, which may influence its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H17Br2F3N4OS

Molecular Weight

590.3 g/mol

IUPAC Name

3-bromo-5-(4-bromophenyl)-N-(2-methylsulfanylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H17Br2F3N4OS/c1-32-15-5-3-2-4-13(15)28-20(31)18-17(23)19-27-14(11-6-8-12(22)9-7-11)10-16(21(24,25)26)30(19)29-18/h2-9,14,16,27H,10H2,1H3,(H,28,31)

InChI Key

SOYASEYPXNQQGP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=NN3C(CC(NC3=C2Br)C4=CC=C(C=C4)Br)C(F)(F)F

Origin of Product

United States

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